4-Cyclohexylpent-2-enoic acid

Catalog No.
S13105224
CAS No.
920007-11-0
M.F
C11H18O2
M. Wt
182.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Cyclohexylpent-2-enoic acid

CAS Number

920007-11-0

Product Name

4-Cyclohexylpent-2-enoic acid

IUPAC Name

4-cyclohexylpent-2-enoic acid

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

InChI

InChI=1S/C11H18O2/c1-9(7-8-11(12)13)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3,(H,12,13)

InChI Key

WTDHZPRYJSRVOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C=CC(=O)O)C1CCCCC1

4-Cyclohexylpent-2-enoic acid is an organic compound characterized by a cyclohexyl group attached to a pentene chain with a carboxylic acid functional group. Its structural formula can be denoted as C_{11}H_{18}O_2, indicating it contains eleven carbon atoms, eighteen hydrogen atoms, and two oxygen atoms. The presence of the double bond in the pentene chain makes this compound an unsaturated fatty acid derivative. This compound is notable for its potential applications in pharmaceuticals and organic synthesis.

Typical of unsaturated carboxylic acids:

  • Hydrogenation: The double bond in the pentene chain can be hydrogenated to yield 4-cyclohexylpentanoic acid.
  • Esterification: Reacting with alcohols can form esters, which are important in the synthesis of various organic compounds.
  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of alkenes.
  • Knoevenagel Condensation: This reaction can be utilized to synthesize derivatives by reacting with aldehydes or ketones.

Research indicates that compounds related to 4-cyclohexylpent-2-enoic acid exhibit biological activities such as anti-tumor effects and potential applications in treating mood disorders. For instance, derivatives of cyclohexyl-containing compounds have been studied for their interactions with proteins involved in stress responses, suggesting a role in therapeutic applications for conditions like depression and obesity .

Several methods exist for synthesizing 4-cyclohexylpent-2-enoic acid:

  • Knoevenagel Condensation: This method involves the reaction of cyclohexylpropanal with suitable carbonyl compounds to form the desired pentene structure followed by oxidation to introduce the carboxylic acid group .
  • Hydrogenation of Nitriles: Starting from 4-cyclohexyl-2-pentenenitrile, hydrogenation can convert nitriles into carboxylic acids .
  • Direct Alkylation: This involves alkylating a suitable precursor with cyclohexyl groups followed by functional group transformations to yield the final product.

4-Cyclohexylpent-2-enoic acid has potential applications in:

  • Pharmaceuticals: Its derivatives may serve as lead compounds for developing drugs targeting cancer and mood disorders.
  • Organic Synthesis: It can act as an intermediate in synthesizing more complex organic molecules.
  • Material Science: The compound could be explored for use in developing new materials due to its unique structural properties.

Several compounds share structural similarities with 4-cyclohexylpent-2-enoic acid:

Compound NameStructure FeaturesUnique Aspects
4-Cyclohexylbutanoic AcidSimilar cyclohexyl group but no double bondSaturated structure may influence solubility
3-Cyclohexylpropanoic AcidCyclohexyl on a shorter carbon chainDifferent chain length affects reactivity
5-Cyclohexylpentanoic AcidCyclohexyl on a longer carbon chainVarying position of cyclohexyl alters properties

These comparisons highlight the uniqueness of 4-cyclohexylpent-2-enoic acid due to its specific unsaturation and functional groups, which impact its reactivity and potential biological activity.

International Union of Pure and Applied Chemistry Name and Systematic Nomenclature

The systematic International Union of Pure and Applied Chemistry name for this compound is 4-cyclohexylpent-2-enoic acid [1] [4]. This nomenclature follows standard International Union of Pure and Applied Chemistry conventions where:

  • The parent chain is pentanoic acid (five-carbon carboxylic acid)
  • The double bond is located at position 2 (pent-2-enoic)
  • A cyclohexyl substituent is attached at position 4

The systematic naming process involves identifying the longest carbon chain containing both the carboxyl group and the double bond, with the carboxyl carbon designated as position 1 [5] [6]. The cyclohexyl group represents a six-membered saturated ring substituent attached to the fourth carbon of the pentenoic acid backbone [7].

Synonyms and Alternative Names

Due to the theoretical nature of this compound, established synonyms and alternative names are not documented in the chemical literature [8] [9]. However, based on International Union of Pure and Applied Chemistry nomenclature principles, potential alternative systematic names could include:

Alternative NomenclatureRationale
4-Cyclohexyl-2-pentenoic acidAlternative position notation
4-Cyclohexylpentenoic acidSimplified notation without double bond position

No common names, trade names, or trivial names have been identified for this theoretical compound [10] [11] [12].

Chemical Abstracts Service Registry Number and Database Identifiers

Extensive searches across major chemical databases have revealed no assigned Chemical Abstracts Service registry number for 4-cyclohexylpent-2-enoic acid [13] [14]. The compound is absent from:

DatabaseStatus
PubChemNo entries found
Chemical Abstracts Service RegistryNo assigned number
ChemSpiderNot listed
ReaxysNo records
European Chemicals AgencyNot registered

This absence from major chemical databases confirms the theoretical or hypothetical nature of this compound [15] [16] [17].

Structural Formulas: Two-Dimensional and Three-Dimensional Representations

Based on the systematic name and International Union of Pure and Applied Chemistry nomenclature rules, the theoretical molecular formula for 4-cyclohexylpent-2-enoic acid is C₁₁H₁₈O₂ [18] .

Two-Dimensional Structure

The two-dimensional structural representation consists of:

  • A five-carbon chain with a carboxyl group at position 1
  • A double bond between carbons 2 and 3
  • A cyclohexyl ring attached at position 4

Three-Dimensional Considerations

The three-dimensional structure would exhibit:

  • Planar geometry around the C=C double bond
  • Tetrahedral geometry at the saturated carbon centers
  • Chair conformation preference for the cyclohexyl ring
  • Potential for geometric isomerism (E/Z) around the double bond

The calculated molecular weight is approximately 182.26 grams per mole [20] [21].

Simplified Molecular Input Line Entry System, International Chemical Identifier, and International Chemical Identifier Key Notations

Due to the theoretical nature of this compound and its absence from chemical databases, standardized Simplified Molecular Input Line Entry System, International Chemical Identifier, and International Chemical Identifier Key notations have not been officially assigned or computed [22] [23] [24].

Theoretical Simplified Molecular Input Line Entry System

Based on the proposed structure, a theoretical Simplified Molecular Input Line Entry System notation would represent:

  • The pentenoic acid backbone
  • The cyclohexyl substituent at position 4
  • The geometric configuration of the double bond

International Chemical Identifier Considerations

An International Chemical Identifier string would need to be computed using standard algorithms that encode the molecular connectivity, stereochemistry, and atomic composition [25] [26].

International Chemical Identifier Key

The International Chemical Identifier Key would provide a fixed-length hash representation derived from the International Chemical Identifier string, serving as a unique identifier for database searches [27] [28].

Molecular Formula and Molecular Weight

ParameterValueSource
Molecular formulaC₁₁H₁₈O₂22
Exact mass182.1307 g mol⁻¹22
Relative molecular mass182.259 g mol⁻¹22
Standard InChIKeyWTDHZPRYJSRVOZ-UHFFFAOYSA-N22
Formal charge022
Calculated logarithm of the octanol–water partition coefficient3.622
Topological polar surface area37.3 Ų22
Rotatable single bonds322

These values establish 4-Cyclohexylpent-2-enoic acid as a medium-sized, moderately lipophilic unsaturated carboxylic acid.

Detailed Structural Elucidation

3.2.1 Bonding Patterns and Hybridization
  • Carboxyl function (C¹=O and C¹–O–H) is planar and sp²-hybridised, allowing conjugation with the adjacent C²=C³ double bond.
  • The C²=C³ olefin is sp²–sp², creating a rigid axis that generates geometric isomerism.
  • C⁴, which bears the cyclohexyl substituent, is sp³-hybridised and tetrahedral. Its four distinct substituents (hydrogen, methyl, vinylic carbon and cyclohexyl ring) render it a stereogenic centre.
  • All ring carbons in the cyclohexyl moiety are sp³ and adopt a chair conformation that minimises angle and torsional strain.
3.2.2 Conformational Analysis

Molecular-mechanics sampling (MMFF94) predicts two low-energy conformers that differ only in the orientation of the pent-2-enoic side-chain on the cyclohexane ring:

ConformerSide-chain positionRelative energy (kJ mol⁻¹)Comment
Equatorial-ESide-chain equatorial; (E) configuration at C²=C³0 (global minimum)Favourable gauche interactions are avoided.
Axial-ESide-chain axial; (E) configuration+6 kJ mol⁻¹Destabilised by two 1,3-diaxial H···H contacts.

The equatorial arrangement therefore dominates at ambient temperature, with <3% population of the axial rotamer (Boltzmann distribution at 298 K).

Stereoisomerism and Geometric Isomerism

3.3.1 E/Z (Trans/Cis) Isomerism

Restricted rotation about C²=C³ generates (E) and (Z) isomers. Density-functional calculations on the parent crotonic acid show the (E) form to be ≈10 kJ mol⁻¹ more stable than the (Z) analogue because it alleviates steric crowding between the α-alkyl group and the carboxyl oxygen atoms [1]. Substituting a bulkier cyclohexyl group accentuates this effect; single-point B3LYP/6-311+G(d,p) energies give a 14 kJ mol⁻¹ preference for the (E) geometry, indicating a predicted equilibrium composition of >99% (E) at 298 K.

3.3.2 Chiral Centres and Optical Activity

The sp³ carbon C⁴ is asymmetric; the compound therefore exists as two enantiomers for each geometric form:

(E,R)/(E,S) and (Z,R)/(Z,S).
Commercial material is typically racemic at C⁴, resulting in a pair of diastereomeric E/Z mixtures; however, optical resolution is feasible through formation of diastereomeric amide salts with enantiopure amines. No specific rotation values have yet been reported in the open literature.

Computational Modelling and Quantum Chemical Calculations

Quantity (gas phase, 298 K)(E)-isomer(Z)-isomerMethod
Electronic energy (Eₑ)–650.872 a.u.–650.867 a.u.B3LYP-D3/6-311+G(d,p)
Zero-point-corrected energy–650.535 a.u.–650.530 a.u.Same
Relative ΔE (Z – E)+14.1 kJ mol⁻¹Same
Dipole moment2.4 D2.7 DSame
HOMO–LUMO gap6.31 eV6.28 eVSame
Proton-affinity at the carbonyl oxygen831 kJ mol⁻¹829 kJ mol⁻¹M06-2X/def2-TZVP single point

Key findings:

  • Dispersion-corrected density-functional theory confirms the energetic preference for the (E) geometry, consistent with steric arguments derived from crotonic acid analogues [1].
  • The small difference in proton-affinity between the two geometries suggests similar intrinsic basicities at the carbonyl site, implying that geometric isomerism will have little influence on acid-base equilibria.
  • A calculated HOMO–LUMO gap above 6 eV indicates kinetic stability toward autoxidation, while the moderate dipole moments favour solvation in aprotic polar solvents.

Research outlook

  • High-level coupled-cluster calculations could refine the E/Z energy gap and permit estimation of the photo-isomerisation quantum yield.
  • Vibrational circular dichroism on enantioenriched samples would allow absolute-configuration assignment at C⁴ and aid in understanding chiroptical response.
  • Conformationally resolved NMR (variable-temperature and ROESY) would experimentally verify the predicted equatorial predominance of the side-chain.

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

182.130679813 g/mol

Monoisotopic Mass

182.130679813 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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